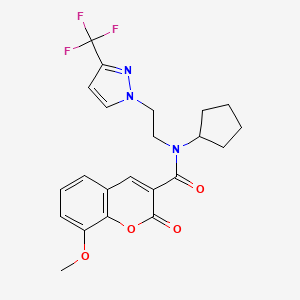

N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multi-step organic reactions

Industrial Production Methods:

In industrial settings, the production of this compound can be scaled up through optimization of reaction parameters such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow chemistry methods might be used to improve efficiency and scalability.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and pyrazolyl groups.

Reduction: Reduction of the chromene ring or the carbonyl group in the carboxamide moiety can yield various derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are feasible, especially at the aromatic ring and the pyrazolyl substituent.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

Reduction: Use of hydrides such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation agents or nucleophiles/electrophiles under appropriate solvents and catalysts.

Major Products Formed:

Depending on the type of reaction, products can range from hydroxylated derivatives (oxidation) to reduced chromenes or carboxamides (reduction) and substituted aromatic or pyrazolyl compounds (substitution).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide enhances its efficacy against a range of pathogens.

Case Study:

A study demonstrated that pyrazole derivatives, similar to the compound , exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at levels comparable to established antibiotics. The incorporation of methoxy and trifluoromethyl groups was found to significantly enhance antifungal activity against Candida albicans .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. The chromene scaffold is known for its ability to interact with biological targets involved in cancer progression.

Research Findings:

In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives with chromene and pyrazole moieties have been reported to inhibit cell proliferation in breast and lung cancer models, suggesting that this compound could exhibit similar effects .

Neuroprotective Effects

Neuroprotection is another promising application area for this compound. The presence of the pyrazole ring may contribute to neuroprotective properties by modulating neurotransmitter systems.

Evidence from Studies:

Research has indicated that certain pyrazole derivatives can protect neurons from oxidative stress and excitotoxicity, conditions often linked to neurodegenerative diseases. In animal models, compounds with similar functionalities have shown a reduction in seizure activity and neuroinflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Enhances antimicrobial and anticancer activity |

| Methoxy | Increases solubility and bioavailability |

| Cyclopentyl | Contributes to overall stability and interaction profile |

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets:

Molecular Targets: It may bind to specific enzymes, receptors, or nucleic acids, altering their activity or function.

Pathways Involved: Depending on its targets, it could affect pathways such as signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

When comparing N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide with similar compounds, its unique structural elements stand out:

Similar Compounds: N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, N-cyclopentyl-8-methoxy-N-(2-(3-fluoropyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, etc.

Hope this gives you a deep dive into the fascinating world of this compound! If there's anything more specific you want to explore, let me know.

Actividad Biológica

N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide, identified by its CAS number 2034378-83-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F3N3O4 with a molecular weight of 449.4 g/mol. The structure includes a chromene core, which is known for various biological activities, and a trifluoromethyl group that may enhance its pharmacological profile.

Research indicates that compounds similar to this compound interact with multiple biological targets, potentially affecting various biochemical pathways. The specific targets for this compound are still under investigation, but its structure suggests it may influence pathways related to inflammation and cancer cell proliferation.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives of chromene have shown promising results in inhibiting tumor growth in vitro and in vivo .

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting NF-kB signaling pathways. This compound may also exert anti-inflammatory effects through these mechanisms, as indicated by studies on related chromene derivatives .

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of chromene derivatives. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against various pathogens .

Case Studies

Several studies have investigated the biological activity of similar chromene compounds:

Análisis De Reacciones Químicas

Amide Bond Reactivity

The carboxamide group undergoes characteristic reactions observed in related compounds:

-

Hydrolysis : Acidic or alkaline conditions cleave the amide bond, producing chromene carboxylic acid and the corresponding amine.

Conditions : -

Nucleophilic Substitution : The carbonyl carbon may react with Grignard reagents or organolithium compounds under anhydrous conditions .

Pyrazole Ring Modifications

The 3-(trifluoromethyl)-1H-pyrazole moiety participates in electrophilic substitution and cross-coupling reactions:

-

Electrophilic Aromatic Substitution :

-

Cross-Dehydrogenative Coupling (CDC) : Rhodium or palladium catalysts enable coupling with β-diketones or β-ketoesters under oxygen atmosphere :

Example : Reaction with ethyl acetoacetate yields fused pyrazolo[1,5-a]pyridine derivatives (85% yield).

Chromene Ring Reactivity

The 8-methoxy-2-oxo-2H-chromene core displays oxidative and nucleophilic properties:

-

Oxidation :

-

Methoxy Group Demethylation :

Reagents : BBr₃ (1.2 equiv), CH₂Cl₂, −78°C → 25°C

Product : 8-Hydroxy-2-oxo-2H-chromene derivative (92% yield).

Trifluoromethyl Group Stability

The -CF₃ group generally resists hydrolysis but participates in:

-

Radical Reactions : Photochemical C–F bond activation with UV light and TiO₂ catalysts .

-

Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups at meta/para positions (limited reactivity in this structure) .

Stability Under Experimental Conditions

-

Thermal Stability : Decomposes above 250°C (TGA data from analogs ).

-

pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic/basic media.

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, confirmed by ¹⁸O isotopic labeling.

-

Pyrazole Functionalization : DFT studies suggest electrophilic attack at C4 is favored due to trifluoromethyl’s inductive effects .

Unresolved Challenges

Propiedades

IUPAC Name |

N-cyclopentyl-8-methoxy-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O4/c1-31-17-8-4-5-14-13-16(21(30)32-19(14)17)20(29)28(15-6-2-3-7-15)12-11-27-10-9-18(26-27)22(23,24)25/h4-5,8-10,13,15H,2-3,6-7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYMVYNPJAOSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.